molecular formula C8H9NO3 B613287 2-Hydroxy-3-(pyridin-3-yl)propanoic acid CAS No. 889957-22-6

2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No. B613287
M. Wt: 167.16
InChI Key: WPGXGEDJKQOMAV-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-(pyridin-3-yl)propanoic acid” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “(RS)-2-HYDROXY-3-(3-PYRIDYL)-PROPIONIC ACID” and "3-(3-Pyridyl)-lactic acid" .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-(pyridin-3-yl)propanoic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is "InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 70.4 Ų .

Scientific Research Applications

  • Drug Synthesis : This compound is a key intermediate in the synthesis of developmental drug candidates. Efficient processes using recombinant E. coli fermentation were developed for producing enzymes to catalyze the synthesis of β-hydroxy-α-amino acids, crucial for drug development (Goldberg et al., 2015).

  • Anticancer Research : In the study of trans-Pt(II) compounds, the 3-(pyridin-3-yl)propanoic acid ligand was manipulated to create compounds with potential thermoactivated anticancer properties. These compounds showed varying levels of stability, reactivity with DNA and proteins, and antiproliferative activity in cancerous and noncancerous cells (Cabrera et al., 2019).

  • Antimicrobial and Antioxidant Activity : Unexpected products from the condensation of 2-acetylpyridine and 2-formylpyridine showed moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

  • Radiopharmaceuticals Development : The compound was used in synthesizing Rhenium(I) and Technetium(I) tricarbonyl complexes with [NSO]‐type chelators, showing potential for the development of targeted 99mTc radiopharmaceuticals (Makris et al., 2012).

  • Catalysis Research : Studies on Yttrium Oxide catalysts involved reactions with pyridine, indicating its utility in catalysis and the influence of different surface sites (Hussein & Gates, 1998).

  • Hybrid Solar Cell Development : The molecular structure of pyridine-based surface ligand, including derivatives of 3-(pyridin-3-yl)propanoic acid, was found to significantly affect the performance of P3HT:TiO2 hybrid solar cells (Lin et al., 2013).

properties

IUPAC Name

2-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXGEDJKQOMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659685
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(pyridin-3-yl)propanoic acid

CAS RN

889957-22-6
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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